5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with the molecular formula C11H7ClN4O5 and a molecular weight of 310.655 g/mol . This compound is known for its unique structure, which includes a pyrimidinetrione core substituted with a 2-chloro-4-nitroanilino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 2-chloro-4-nitroaniline with barbituric acid under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the desired product . The reaction mixture is usually heated to reflux for several hours, followed by cooling and filtration to obtain the final product.
Chemical Reactions Analysis
5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with DNA synthesis and repair processes, contributing to its potential anticancer activity .
Comparison with Similar Compounds
5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be compared with other similar compounds, such as:
5-[(4-chloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a similar structure but with a different substitution pattern on the aniline ring.
5-[(2-methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound features a methoxy group instead of a nitro group, leading to different chemical and biological properties.
5-[(2-bromoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione:
Properties
Molecular Formula |
C11H7ClN4O5 |
---|---|
Molecular Weight |
310.65 g/mol |
IUPAC Name |
5-[(2-chloro-4-nitrophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7ClN4O5/c12-7-3-5(16(20)21)1-2-8(7)13-4-6-9(17)14-11(19)15-10(6)18/h1-4H,(H3,14,15,17,18,19) |
InChI Key |
QYYINIIHVYAPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=CC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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